molecular formula C8H9BrO2 B6316677 3-Bromo-2-methoxy-5-methylphenol CAS No. 137639-64-6

3-Bromo-2-methoxy-5-methylphenol

Cat. No.: B6316677
CAS No.: 137639-64-6
M. Wt: 217.06 g/mol
InChI Key: DJQLYYJJNRHLJO-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a substituted phenol, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the benzene ring

Mechanism of Action

Target of Action

This compound is structurally similar to cresols , which are aromatic organic compounds that are widely occurring phenols. Phenols are known to interact with a variety of biological targets, including enzymes and cell membranes, but the specific targets of 3-Bromo-2-methoxy-5-methylphenol remain to be identified.

Mode of Action

The bromine atom may also enhance its reactivity, potentially allowing it to act as an electrophile in reactions with biological targets .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. They can act as antioxidants, neutralizing harmful free radicals, and can also modulate the activity of various enzymes and signaling molecules .

Pharmacokinetics

Metabolism of phenols often involves conjugation reactions, which can facilitate their excretion .

Result of Action

Phenolic compounds can have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of membrane properties, and disruption of cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its solubility, stability, and reactivity. Furthermore, individual variations in metabolism and excretion can also influence its bioavailability and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-methylphenol typically involves the bromination of 2-methoxy-5-methylphenol. The reaction is carried out using bromine in the presence of a catalyst such as iron powder. The process involves three main steps:

    Acetylation Protection: The phenolic hydroxyl group of 2-methoxy-5-methylphenol is protected by acetylation using acetic anhydride.

    Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.

    Deacetylation: Finally, the acetyl group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding dehalogenated phenol.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized phenolic compounds.

    Reduction: The major product is 2-methoxy-5-methylphenol.

Scientific Research Applications

3-Bromo-2-methoxy-5-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methoxyphenol
  • 3-Bromo-5-methylphenol
  • 4-Bromo-2-methylphenol

Uniqueness

3-Bromo-2-methoxy-5-methylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-bromo-2-methoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLYYJJNRHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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